(4-Chloro-3,5-dimethylphenyl) 5-bromo-2-methoxybenzenesulfonate
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Overview
Description
(4-Chloro-3,5-dimethylphenyl) 5-bromo-2-methoxybenzenesulfonate is a complex organic compound characterized by its unique molecular structure, which includes a chloro group, a bromo group, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3,5-dimethylphenyl) 5-bromo-2-methoxybenzenesulfonate typically involves multi-step organic reactions. One common approach is the sulfonation of 4-chloro-3,5-dimethylphenol followed by the subsequent bromination and methoxylation steps. The reaction conditions for these steps include the use of strong acids, such as sulfuric acid for sulfonation, and brominating agents like bromine for the bromination step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
(4-Chloro-3,5-dimethylphenyl) 5-bromo-2-methoxybenzenesulfonate has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies.
Industry: It can be utilized in the production of advanced materials or as a chemical reagent in various industrial processes.
Mechanism of Action
The mechanism by which (4-Chloro-3,5-dimethylphenyl) 5-bromo-2-methoxybenzenesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Bromo-3,5-dimethylphenyl 2-methoxybenzenesulfonate: Similar structure but lacks the chloro group.
4-Chloro-3,5-dimethylphenyl benzenesulfonate: Similar structure but lacks the bromo and methoxy groups.
Uniqueness: The presence of both chloro and bromo groups in (4-Chloro-3,5-dimethylphenyl) 5-bromo-2-methoxybenzenesulfonate makes it distinct from its similar compounds, potentially leading to unique chemical and biological properties.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 5-bromo-2-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClO4S/c1-9-6-12(7-10(2)15(9)17)21-22(18,19)14-8-11(16)4-5-13(14)20-3/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQCUBYPNNDXCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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